molecular formula C17H17ClO3 B13994273 1-(2-Chlorophenoxy)propan-2-yl phenylacetate CAS No. 5436-57-7

1-(2-Chlorophenoxy)propan-2-yl phenylacetate

Cat. No.: B13994273
CAS No.: 5436-57-7
M. Wt: 304.8 g/mol
InChI Key: GJHDKNPMGVUYHC-UHFFFAOYSA-N
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Description

1-(2-Chlorophenoxy)propan-2-yl phenylacetate is a chemical compound with the molecular formula C17H17ClO3 It is known for its unique structure, which includes a chlorophenoxy group and a phenylacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenoxy)propan-2-yl phenylacetate typically involves the reaction of 2-chlorophenol with epichlorohydrin to form 1-(2-chlorophenoxy)propan-2-ol. This intermediate is then esterified with phenylacetic acid to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenoxy)propan-2-yl phenylacetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(2-Chlorophenoxy)propan-2-yl phenylacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenoxy)propan-2-yl phenylacetate involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, leading to various biological effects. The ester group can be hydrolyzed to release phenylacetic acid, which may further participate in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2-propanol: A derivative of cumene, used in organic synthesis and as a biomarker.

    Phenylacetic acid: A precursor in the synthesis of various pharmaceuticals and chemicals.

Uniqueness

1-(2-Chlorophenoxy)propan-2-yl phenylacetate is unique due to its combination of a chlorophenoxy group and a phenylacetate group, which imparts distinct chemical and biological properties

Properties

CAS No.

5436-57-7

Molecular Formula

C17H17ClO3

Molecular Weight

304.8 g/mol

IUPAC Name

1-(2-chlorophenoxy)propan-2-yl 2-phenylacetate

InChI

InChI=1S/C17H17ClO3/c1-13(12-20-16-10-6-5-9-15(16)18)21-17(19)11-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3

InChI Key

GJHDKNPMGVUYHC-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=CC=C1Cl)OC(=O)CC2=CC=CC=C2

Origin of Product

United States

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